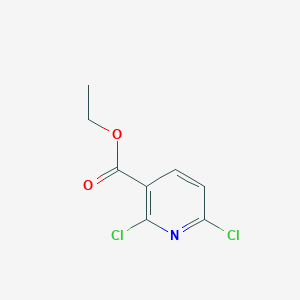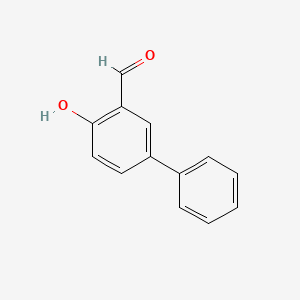
2,3,4-Trimethoxy-6-nitrobenzaldehyde
Descripción general
Descripción
The compound of interest, 2,3,4-Trimethoxy-6-nitrobenzaldehyde, is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide indirect insights into the synthesis, structure, and properties of similar compounds. For instance, 3,4,5-Trimethoxybenzaldehyde is a closely related compound that has been studied for its optical properties and crystal structure . These studies can shed light on the potential characteristics of 2,3,4-Trimethoxy-6-nitrobenzaldehyde due to the similarity in the substitution pattern on the benzene ring.
Synthesis Analysis
The synthesis of related compounds involves regioselective alkylation and reductive electron-transfer conditions, as seen in the synthesis of 4-alkyl-3,5-dimethoxybenzaldehydes . This method could potentially be adapted for the synthesis of 2,3,4-Trimethoxy-6-nitrobenzaldehyde by altering the starting materials and reaction conditions to account for the nitro group and different methoxy group positions.
Molecular Structure Analysis
The molecular structure of 3,4,5-trimethoxybenzaldehyde has been determined to belong to the monoclinic system with a centrosymmetric space group . This information, along with the crystal structure data provided, can be used as a reference point for predicting the crystallographic parameters of 2,3,4-Trimethoxy-6-nitrobenzaldehyde, although the presence of the nitro group would likely lead to differences in the crystal packing and intermolecular interactions.
Chemical Reactions Analysis
While the papers do not directly address the chemical reactions of 2,3,4-Trimethoxy-6-nitrobenzaldehyde, they do provide examples of reactions involving similar compounds. For instance, the synthesis of 2,4,6-Trimethylbenzaldehyde from mesitylene involves bromination, Grignard reaction, and oxidation . These types of reactions could be relevant when considering the reactivity of the nitro and aldehyde functional groups in 2,3,4-Trimethoxy-6-nitrobenzaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4,5-trimethoxybenzaldehyde have been extensively studied, including its optical, thermal, dielectric, and mechanical properties . These studies provide a comprehensive understanding of how the methoxy and aldehyde groups contribute to the overall properties of the molecule. By extension, one could infer that 2,3,4-Trimethoxy-6-nitrobenzaldehyde would exhibit similar properties, with the nitro group contributing additional chemical reactivity and potentially affecting the molecule's optical properties due to its electron-withdrawing nature.
Aplicaciones Científicas De Investigación
Fluorine-18 Labeling for Aromatic Amino Acids Synthesis
2,3,4-Trimethoxy-6-nitrobenzaldehyde has been explored for its potential in the nucleophilic substitution of nitro groups by fluorine-18 ([18F]) fluoride ion, particularly for the introduction of [18F]fluorine into aromatic amino acids. This compound demonstrated high maximum radiochemical yields, suggesting its value in PET (Positron Emission Tomography) imaging radiopharmaceuticals synthesis due to the efficient [18F]fluorine incorporation. A correlation between the electrophilicity of the leaving group and the reaction rate was observed, indicating the compound's reactive versatility in substitution reactions, with potential side reactions like demethylation of methoxy groups and intramolecular redox reactions being identified (Shen et al., 2009).
Antibacterial Activity
The synthesis of derivatives involving 2,3,4-trimethoxy-6-nitrobenzaldehyde has shown moderate antibacterial activity. Specifically, the compound (2E,3E)-N1,N2-bis(2,3,4-trimethoxy-6-methylbenzylidene)-ethane-1,2-diamine demonstrated this biological activity, indicating the potential of such derivatives for further exploration in antimicrobial applications. The structural arrangement of the molecules suggests that the antibacterial properties may be influenced by specific molecular interactions, such as C–H…O hydrogen bonding (Liang et al., 2009).
Chemical Actinometry and Photochemistry
2-Nitrobenzaldehyde, closely related to 2,3,4-trimethoxy-6-nitrobenzaldehyde, has been utilized as a chemical actinometer for solution and ice photochemistry studies. This application highlights the compound's sensitivity and robustness to light-induced chemical changes, offering a valuable tool for understanding photochemical processes. The findings from such studies provide insights into the photochemistry of nitrobenzaldehydes, including their absorption and quantum yield characteristics, which could be relevant for applications involving light-induced reactions (Galbavy et al., 2010).
Kinetic Modeling and Nitration Studies
Research into the nitration of benzaldehyde, including derivatives like 2,3,4-trimethoxy-6-nitrobenzaldehyde, has led to kinetic modeling that helps understand and predict the yields of nitrobenzaldehyde isomers. Such studies are crucial for optimizing industrial synthesis processes of fine chemicals, providing insights into the effects of mixed acid composition on the reactivity and selectivity of nitration reactions. This knowledge aids in enhancing the efficiency and safety of producing nitrobenzaldehyde compounds (Russo et al., 2017).
Propiedades
IUPAC Name |
2,3,4-trimethoxy-6-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-15-8-4-7(11(13)14)6(5-12)9(16-2)10(8)17-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARDBXITMSPPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40488308 | |
| Record name | 2,3,4-Trimethoxy-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trimethoxy-6-nitrobenzaldehyde | |
CAS RN |
52978-83-3 | |
| Record name | 2,3,4-Trimethoxy-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40488308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione](/img/structure/B1337524.png)
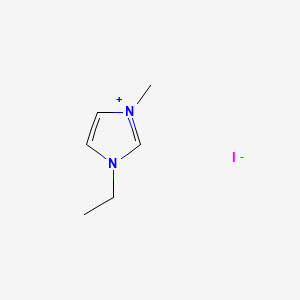
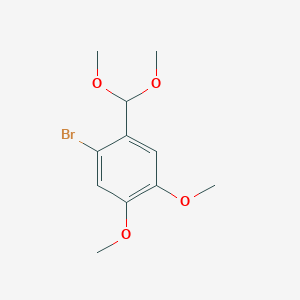
![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)
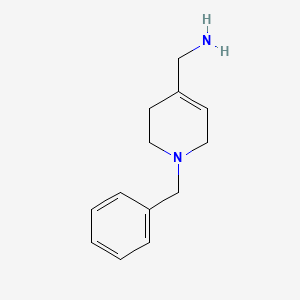


![Imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1337546.png)
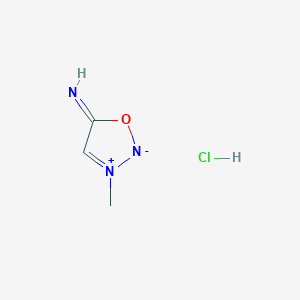
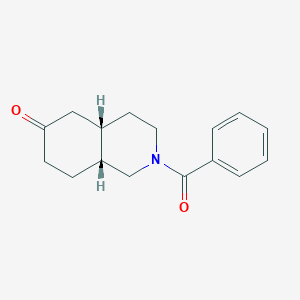
![Imidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B1337553.png)

